Eltanexor

Description

Properties

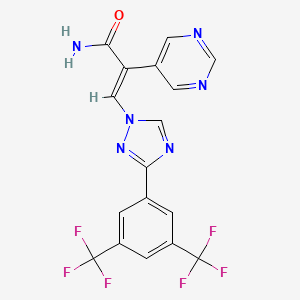

IUPAC Name |

(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F6N6O/c18-16(19,20)11-1-9(2-12(3-11)17(21,22)23)15-27-8-29(28-15)6-13(14(24)30)10-4-25-7-26-5-10/h1-8H,(H2,24,30)/b13-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBAVWVBLRIWHM-AWNIVKPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=C(C3=CN=CN=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C(\C3=CN=CN=C3)/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1642300-52-4 | |

| Record name | Eltanexor [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642300524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eltanexor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ELTANEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59IQJ9NTK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eltanexor (KPT-8602): A Technical Guide on the Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Eltanexor (KPT-8602) is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound that shows significant promise in oncology.[1][2] Its primary mechanism of action is the specific and reversible covalent inhibition of Exportin 1 (XPO1), a nuclear export protein.[3][4] In many malignancies, XPO1 is overexpressed and facilitates the transport of major tumor suppressor proteins (TSPs) and growth regulators from the nucleus to the cytoplasm, effectively neutralizing their function.[3][5] this compound blocks this process, forcing the nuclear accumulation of TSPs, which in turn reactivates their anti-cancer functions, leading to selective cell cycle arrest and apoptosis in malignant cells.[2][3] As a second-generation compound, this compound was designed for a better tolerability profile, notably with reduced penetration of the blood-brain barrier compared to its predecessor, selinexor, potentially allowing for more frequent and sustained dosing.[2][6]

The Role of XPO1 in Oncogenesis

Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a key nuclear transport receptor responsible for the export of over 220 proteins from the nucleus to the cytoplasm.[7][8] Its cargo includes a majority of the cell's major tumor suppressor proteins (e.g., p53, BRCA1/2, pRB, FOXO) and growth regulators (e.g., IκB).[3][9] For these proteins to function correctly as transcription factors or cell cycle inhibitors, they must reside within the nucleus.

In a multitude of cancer types, XPO1 is significantly overexpressed.[3][5] This elevated expression leads to the continuous shuttling of TSPs out of the nucleus, preventing them from performing their protective functions and thereby promoting uncontrolled cell proliferation and survival—a hallmark of cancer.[3][9] Therefore, the inhibition of XPO1 represents a potent and targeted therapeutic strategy to restore innate tumor suppression mechanisms.

Core Molecular Mechanism of this compound

This compound's therapeutic effect is derived from its direct interaction with XPO1.

-

Binding to XPO1: this compound binds covalently but reversibly to the cargo-binding site of the XPO1 protein.[3][4]

-

Inhibition of Nuclear Export: This binding physically obstructs the association of XPO1 with its cargo proteins.[2]

-

Nuclear Sequestration of TSPs: Consequently, critical TSPs and growth regulators are trapped within the nucleus.[2][3] Key proteins retained by this action include p53, p73, p21, BRCA1/2, pRB, and FOXO proteins.[3][5][9]

-

Reactivation of Tumor Suppression: The resulting high nuclear concentration of these proteins restores and amplifies their natural tumor-suppressing functions.[3][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. karyopharm.com [karyopharm.com]

- 3. Facebook [cancer.gov]

- 4. karyopharm.com [karyopharm.com]

- 5. This compound Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. The Second-Generation XPO1 Inhibitor this compound Inhibits Human Cytomegalovirus (HCMV) Replication and Promotes Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C17H10F6N6O | CID 86345880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. investors.karyopharm.com [investors.karyopharm.com]

Eltanexor Targeting XPO1/CRM1 in Hematological Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), is a critical protein responsible for the nuclear export of a wide range of cargo proteins, including the majority of tumor suppressor proteins (TSPs) and growth regulators.[1] In many hematological malignancies, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these key anti-cancer proteins, thereby promoting oncogenesis.[2][3] Eltanexor (KPT-8602) is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound designed to specifically target XPO1.[4] By binding to and inhibiting XPO1, this compound forces the nuclear retention and accumulation of TSPs, reactivating their function and leading to selective apoptosis in cancer cells.[4][5] Preclinical and clinical studies have demonstrated this compound's potent anti-tumor activity and a more favorable safety profile compared to its first-generation predecessor, selinexor, particularly due to its reduced penetration of the blood-brain barrier.[6] This guide provides an in-depth overview of this compound's mechanism of action, a summary of key quantitative data, detailed experimental protocols, and visualizations of the core biological and experimental processes.

Core Mechanism of Action: XPO1/CRM1 Inhibition

The Role of XPO1/CRM1 in Cellular Homeostasis and Cancer

Normal cellular function depends on the regulated transport of molecules between the nucleus and the cytoplasm. XPO1 is the exclusive nuclear exporter for over 200 proteins, including p53, BRCA1/2, pRB, and FOXO, as well as several classes of RNA.[1][2][7] It recognizes cargo proteins bearing a leucine-rich Nuclear Export Signal (NES) and, in conjunction with the GTP-bound form of the Ran protein (RanGTP), shuttles them through the nuclear pore complex into the cytoplasm.[8][9]

In various cancers, including acute myeloid leukemia (AML), multiple myeloma (MM), and myelodysplastic syndromes (MDS), XPO1 is frequently overexpressed.[1][2][9] This elevated expression results in the excessive expulsion of TSPs from the nucleus, effectively clearing them from their site of action and preventing them from executing their anti-proliferative and pro-apoptotic functions. This contributes significantly to cancer cell survival and proliferation.[10]

This compound's Molecular Interaction with XPO1

This compound is a SINE compound that acts as a potent inhibitor of XPO1.[4] Its mechanism involves the formation of a covalent, yet slowly reversible, bond with a key cysteine residue (Cys528) located in the NES-binding groove of the XPO1 protein.[9][11][12] This binding physically obstructs the attachment of cargo proteins, effectively halting the nuclear export process.[7][8] The consequence is the nuclear accumulation of TSPs and other growth regulatory proteins.[5] This restoration of TSPs to their proper subcellular location re-establishes their tumor-suppressing functions, leading to cell cycle arrest and selective induction of apoptosis in malignant cells, while largely sparing normal, healthy cells.[4][5]

Quantitative Data Summary

The efficacy and safety of this compound have been evaluated in both preclinical models and clinical trials for various hematological malignancies.

Table 1: Preclinical Activity of this compound (KPT-8602)

| Cell Line Type | IC50 Range | Reference |

| Acute Myeloid Leukemia (AML) | 20–211 nM | [6] |

| Triple-Negative Breast Cancer | 32-732 nM | [13] |

Table 2: Clinical Trial Efficacy of Single-Agent this compound in Myelodysplastic Syndromes (MDS)

| Study / Cohort | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Marrow Complete Remission (mCR) | Median Overall Survival (mOS) | Reference |

| Phase 1/2 (NCT02649790) | Higher-Risk, HMA-Refractory (n=15 efficacy-evaluable) | 10 mg or 20 mg, Days 1-5 weekly | 53.3% | 46.7% | 9.86 months | [14] |

| Phase 2 Interim Data | Higher-Risk, Relapsed/Refractory (n=30 ITT) | 10 mg, Days 1-5 weekly | 27% | Not Reported | 8.7 months | [5][15] |

Table 3: Clinical Trial Safety Data for Single-Agent this compound in MDS

| Study (Patient Population) | Most Common Treatment-Related Adverse Events (Any Grade) | Most Common Grade ≥3 Treatment-Emergent AEs | Reference |

| Phase 1/2 (HMA-Refractory) | Nausea (45%), Diarrhea (35%), Decreased Appetite (35%), Fatigue (30%) | Not specified in detail | [14] |

| Phase 2 Interim (Relapsed/Refractory) | Asthenia (47%), Diarrhea (43%), Nausea (33%) | Neutropenia (30%), Thrombocytopenia (26.7%), Asthenia (16.7%) | [5] |

Table 4: Clinical Trial Efficacy of this compound in Relapsed/Refractory Multiple Myeloma (RRMM)

| Study | Patient Population | Key Efficacy Finding | Reference |

| Phase 1/2 (NCT02649790) | Heavily pre-treated (n=35 M-protein evaluable) | 71% had reductions in M-protein | [16] |

Detailed Experimental Protocols

The following protocols describe key methodologies for evaluating the mechanism and efficacy of XPO1 inhibitors like this compound.

Cell Viability / Antiproliferation Assay

This assay quantifies the effect of this compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate hematological cancer cells (e.g., AML or MM cell lines) in 96-well plates at a density of 5,000-10,000 cells per well in appropriate culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells, ensuring a final DMSO concentration of <0.1%. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition: Add a cell proliferation reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or WST-1 to each well according to the manufacturer's instructions.

-

Incubation: Incubate for 1-4 hours until color development is sufficient.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value (the concentration of this compound that inhibits 50% of cell growth).[13]

Nuclear Export Inhibition Assay (Immunofluorescence)

This assay visually confirms this compound's mechanism of action by detecting the nuclear accumulation of a known XPO1 cargo protein.

Protocol:

-

Cell Culture: Grow cells (e.g., U2OS or a relevant cancer cell line) on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with this compound at a predetermined concentration (e.g., 1 µM) or with DMSO (vehicle control) for 2-4 hours.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash again with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for an XPO1 cargo protein (e.g., p53, NPM1, FOXO3a, or RanBP1) overnight at 4°C.[6][17]

-

Secondary Antibody Incubation: Wash cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

-

Nuclear Staining & Mounting: Stain the nuclei with DAPI. Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the subcellular localization of the target protein using a fluorescence microscope. In this compound-treated cells, a significant increase in nuclear fluorescence compared to the diffuse or cytoplasmic signal in control cells is expected.

In Vivo Xenograft Model for AML

This protocol outlines a general procedure to evaluate the anti-leukemic activity of this compound in a patient-derived xenograft (PDX) model.

Protocol:

-

Animal Model: Use immunocompromised mice, such as NOD-SCID-IL2Rcγnull (NSG) mice, which are capable of engrafting human hematopoietic cells.[6]

-

Cell Implantation: Inject primary human AML cells (from patients) intravenously or subcutaneously into the mice.

-

Tumor Growth & Monitoring: Monitor the mice for signs of disease progression and engraftment of human AML cells (e.g., by measuring human CD45+ cells in peripheral blood via flow cytometry).

-

Treatment Initiation: Once engraftment is confirmed (typically 10-20% hCD45+ cells in blood), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (e.g., via oral gavage) at a specified dose and schedule (e.g., 15 mg/kg, daily for 5 days a week).[6] The control group receives a vehicle solution.

-

Efficacy Assessment: Monitor animal weight and overall health. At the end of the study, sacrifice the animals and harvest tissues (bone marrow, spleen) to quantify the leukemic burden (percentage of human AML cells) using flow cytometry or immunohistochemistry.[6][11]

-

Survival Analysis: In a parallel cohort, continue treatment and monitor the mice for survival. Plot Kaplan-Meier survival curves to assess the impact of this compound on overall survival.[6]

Conclusion

This compound represents a significant advancement in the targeting of the XPO1/CRM1 nuclear export pathway, a mechanism central to the survival of many hematological malignancies. By forcing the nuclear retention of critical tumor suppressor proteins, this compound effectively reactivates the cell's own cancer-fighting machinery. Clinical data, particularly in high-risk and refractory MDS, have demonstrated promising single-agent activity with a manageable safety profile.[5][14] Its reduced CNS penetration compared to earlier SINE compounds mitigates some of the challenging side effects, potentially allowing for more sustained dosing and improved patient outcomes.[6][5] The continued investigation of this compound, both as a monotherapy and in combination with other agents, holds substantial promise for patients with difficult-to-treat hematological cancers.

References

- 1. The past, present, and future of CRM1/XPO1 inhibitors - Wang - Stem Cell Investigation [sci.amegroups.org]

- 2. oaepublish.com [oaepublish.com]

- 3. researchgate.net [researchgate.net]

- 4. karyopharm.com [karyopharm.com]

- 5. investors.karyopharm.com [investors.karyopharm.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Facebook [cancer.gov]

- 8. Selective inhibitor of nuclear export - Wikipedia [en.wikipedia.org]

- 9. Selective inhibitors of nuclear export (SINE)– a novel class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hra.nhs.uk [hra.nhs.uk]

- 11. mdpi.com [mdpi.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Discovery, Validation and Mechanistic Study of XPO1 Inhibition in the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oral this compound treatment of patients with higher-risk myelodysplastic syndrome refractory to hypomethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Karyopharm reports interim data from this compound Phase I/II study [clinicaltrialsarena.com]

- 16. investors.karyopharm.com [investors.karyopharm.com]

- 17. Identification of Novel Covalent XPO1 Inhibitors Based on a Hybrid Virtual Screening Strategy - PMC [pmc.ncbi.nlm.nih.gov]

Eltanexor-Induced Apoptosis in Leukemia Cell Lines: A Technical Guide

Introduction

Eltanexor (KPT-8602) is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound that shows significant promise in the treatment of various hematological malignancies, including leukemia.[1][2] It functions by targeting Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), a key protein responsible for the transport of over 200 cargo proteins, including numerous tumor suppressor proteins (TSPs), from the nucleus to the cytoplasm.[3][4] In many cancers, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these TSPs, which promotes cancer cell survival and proliferation.[3][5][6] this compound's mechanism involves the inhibition of XPO1, leading to the nuclear retention and reactivation of TSPs, thereby inducing cell cycle arrest and apoptosis selectively in cancer cells.[2][4] Compared to its first-generation predecessor, Selinexor (KPT-330), this compound exhibits a better tolerability profile and reduced penetration of the blood-brain barrier, allowing for more frequent dosing and a wider therapeutic window.[2][7] This guide provides an in-depth technical overview of this compound's mechanism, efficacy, and the experimental protocols used to evaluate its apoptotic effects in leukemia cell lines.

Core Mechanism of Action

This compound's primary mode of action is the inhibition of XPO1-mediated nuclear export.[2][8] By binding to the cargo-binding groove of XPO1, this compound blocks the transport of critical regulatory proteins, effectively trapping them within the nucleus.[5][6] This action restores and amplifies their natural functions.

Key Molecular Consequences of XPO1 Inhibition:

-

Nuclear Retention of Tumor Suppressor Proteins (TSPs): Key TSPs such as p53, p73, p21, FOXO, and the Retinoblastoma protein (pRB) are retained in the nucleus.[4][6][9] The nuclear accumulation of these proteins allows them to carry out their functions, such as inducing cell cycle arrest and initiating apoptosis.[4][5]

-

Inhibition of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a critical driver of inflammation and cell survival in many cancers. This compound forces the nuclear retention of IκBα, an inhibitor of NF-κB.[3][9] This prevents NF-κB from activating its target genes, thus reducing pro-survival signaling.[10][11]

-

Downregulation of Pro-Survival BCL-2 Family Proteins: this compound's inhibition of XPO1 can affect the expression and localization of anti-apoptotic proteins like BCL-2 and MCL-1, further tipping the balance towards apoptosis.[3] This is particularly relevant for synergistic combinations with other drugs, such as the BCL-2 inhibitor Venetoclax.[3][12]

The culmination of these events is a powerful, multi-pronged attack on the cancer cell's survival machinery, leading to caspase-dependent apoptosis.[4][8]

Data Presentation: Efficacy in Leukemia Cell Lines

Quantitative data from various studies demonstrate this compound's potent anti-leukemic activity.

Table 1: Efficacy of this compound (IC50/EC50) in Leukemia Cell Lines

| Cell Line Type | Cell Line Name | IC50 / EC50 (nM) | Exposure Time | Reference |

| Acute Myeloid Leukemia (AML) | 10 AML Cell Lines (Range) | 20 - 211 | 3 days | [7][13] |

| T-cell ALL (T-ALL) | Jurkat, MOLT-4, ALL-SIL, DND41 | 25 - 145 | 72 hours | [8] |

| B-cell ALL (B-ALL) | Reh | ~50 | 72 hours | [14] |

| B-cell ALL (B-ALL) | Nalm-6 | ~140 | 72 hours | [14] |

| Chronic Lymphocytic Leukemia (CLL) | Primary CLL Cells | Dose-dependent killing | 24-48 hours | [7][13] |

IC50/EC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: this compound-Induced Apoptosis Markers in Leukemia Cells

| Cell Line Type | Marker | Observation | Treatment Conditions | Reference |

| T-cell ALL | Cleaved PARP | Appeared as early as 6 hours | 1 nM, 16 hours | [8] |

| T-cell ALL | Cleaved Caspase-3 | Increased levels | 1 nM, 16 hours | [8] |

| Multiple Myeloma (MM)* | Cleaved PARP, Casp3, Casp8 | Dose-dependent increase | 24 hours | [15] |

| Glioblastoma (GBM)** | Caspase-3 Activity | Significantly increased | 10-500 nM, 24-48 hours | [16] |

*Data for the related SINE compound Selinexor, demonstrating the class effect on apoptotic markers.[15] **Data from a different cancer type, included to show the conserved mechanism of caspase activation.[16]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound's effects.

Cell Viability Assay (CCK-8/MTS)

This protocol assesses the dose-dependent effect of this compound on the viability and proliferation of leukemia cells.

-

Cell Seeding: Leukemia cell lines (e.g., Jurkat, MOLT-4) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Drug Treatment: A stock solution of this compound in DMSO is serially diluted to achieve a range of final concentrations (e.g., 0-10 µM).[7] Cells are treated with these concentrations and incubated for a specified period (e.g., 72 hours).[8] A vehicle control (DMSO) is included.

-

Reagent Addition: After incubation, 10 µL of Cell Counting Kit-8 (CCK-8) or MTS reagent is added to each well.

-

Incubation & Measurement: The plates are incubated for 1-4 hours at 37°C. The absorbance is then measured at 450 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with this compound at various concentrations (e.g., 10 nM, 100 nM, 500 nM) for a defined time (e.g., 24 or 48 hours).[7]

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer.

-

Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells in each treatment group is determined using flow cytometry software.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptosis pathway.

-

Protein Extraction: Following treatment with this compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p53, cleaved Caspase-3, cleaved PARP, XPO1, and a loading control like β-actin).

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to the loading control.

Synergistic Interactions

This compound's mechanism of action makes it a prime candidate for combination therapies. Its ability to modulate key survival pathways can sensitize cancer cells to other agents.

-

Synergy with Venetoclax: Venetoclax is a BCL-2 inhibitor.[12][17] Resistance to Venetoclax can arise from the upregulation of other anti-apoptotic proteins like MCL-1.[3] SINE compounds, including this compound, can inhibit the pro-survival signals of both BCL-2 and MCL-1.[3] Co-treatment of this compound and Venetoclax has demonstrated synergistic loss of viability and increased apoptosis in AML cell lines like MV-4-11.[3] This combination is currently being explored in clinical trials for relapsed or refractory MDS and AML.[12][17]

-

Synergy with Dexamethasone: In acute lymphoblastic leukemia (ALL), this compound shows strong synergism with the glucocorticoid dexamethasone.[18][19] The combination leads to increased apoptosis and enhances the transcriptional activity of the glucocorticoid receptor (NR3C1), resulting in greater inhibition of E2F-mediated transcription, which is crucial for cell cycle progression and DNA replication.[18][19]

Conclusion

This compound is a potent, second-generation XPO1 inhibitor that effectively induces caspase-dependent apoptosis in a wide range of leukemia cell lines. Its mechanism of action, centered on the nuclear retention of tumor suppressor proteins, leads to cell cycle arrest and programmed cell death. Quantitative analyses confirm its efficacy at nanomolar concentrations. Furthermore, its ability to modulate key survival pathways like NF-κB and BCL-2 signaling makes it an excellent candidate for synergistic combination therapies, potentially overcoming resistance to existing treatments. With a more favorable safety profile than first-generation SINE compounds, this compound represents a significant therapeutic strategy currently under active investigation in clinical trials for various hematological malignancies.[1][20]

References

- 1. This compound by Karyopharm Therapeutics for Refractory Acute Myeloid Leukemia: Likelihood of Approval [pharmaceutical-technology.com]

- 2. karyopharm.com [karyopharm.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]

- 5. What is the mechanism of Selinexor? [synapse.patsnap.com]

- 6. This compound | C17H10F6N6O | CID 86345880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. oncotarget.com [oncotarget.com]

- 11. The XPO1 Inhibitor KPT-8602 Ameliorates Parkinson’s Disease by Inhibiting the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. apexbt.com [apexbt.com]

- 14. Combining selective inhibitors of nuclear export (SINEs) with chimeric antigen receptor (CAR) T cells for CD19-positive malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound + Venetoclax for Myelodysplastic Syndrome and Acute Myeloid Leukemia · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. The XPO1 Inhibitor KPT-8602 Synergizes with Dexamethasone in Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

Eltanexor: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltanexor (KPT-8602) is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) that targets Exportin 1 (XPO1/CRM1). This document provides a comprehensive technical overview of the discovery, chemical synthesis, mechanism of action, and preclinical and clinical data of this compound. Detailed experimental protocols for key biological assays and the complete chemical synthesis are provided to support further research and development in the field of oncology and beyond.

Discovery and Development

This compound was developed by Karyopharm Therapeutics as a successor to the first-in-class SINE compound, Selinexor (KPT-330). The primary goal was to create a compound with a similar or improved efficacy profile but with a better safety and tolerability profile. A key differentiator of this compound is its significantly reduced penetration of the blood-brain barrier, which is approximately 30-fold less than that of Selinexor.[1] This characteristic is believed to contribute to a reduction in central nervous system-related side effects, such as anorexia, nausea, and weight loss, which were dose-limiting toxicities for Selinexor.[1]

The development of this compound was a result of structure-activity relationship (SAR) studies aimed at optimizing the therapeutic index of XPO1 inhibitors. In preclinical studies, this compound demonstrated a broad therapeutic window and potent anti-cancer activity across a range of hematological and solid tumor models.[2] These promising preclinical findings led to its advancement into clinical trials for various cancer indications, including myelodysplastic syndromes (MDS), multiple myeloma, and acute myeloid leukemia (AML).[3][4]

Chemical Synthesis

The chemical synthesis of this compound is detailed in Karyopharm Therapeutics' patent US 9,714,227 B2. The synthesis is a multi-step process, outlined below.

Synthesis of Intermediate 1: 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole

-

Step 1: 3,5-bis(trifluoromethyl)benzohydrazide is reacted with formamidine acetate in the presence of a suitable solvent and base to yield the triazole ring.

Synthesis of Intermediate 2: (E)-3-bromo-2-(pyrimidin-5-yl)acrylonitrile

-

Step 2: Pyrimidine-5-carbaldehyde is subjected to a condensation reaction with malononitrile, followed by bromination to yield the vinyl bromide intermediate.

Final Synthesis of this compound (KPT-8602)

-

Step 3: Intermediate 1 is reacted with Intermediate 2 in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) to couple the triazole and pyrimidine moieties.

-

Step 4: The resulting nitrile is then hydrolyzed under acidic or basic conditions to afford the final product, this compound.

Mechanism of Action: XPO1 Inhibition

This compound's mechanism of action is centered on the inhibition of Exportin 1 (XPO1), a key nuclear transport protein. In many cancer cells, XPO1 is overexpressed, leading to the increased export of tumor suppressor proteins (TSPs) from the nucleus to the cytoplasm. This mislocalization inactivates the TSPs, allowing for uncontrolled cell proliferation and survival.

This compound covalently binds to a cysteine residue (Cys528) in the cargo-binding groove of XPO1. This blockage prevents the binding and subsequent nuclear export of TSPs such as p53, BRCA1/2, and pRB, as well as other growth regulatory proteins.[5] The resulting accumulation of these proteins in the nucleus restores their tumor-suppressing functions, leading to cell cycle arrest and apoptosis in cancer cells, while largely sparing normal cells.[2][6]

Quantitative Data

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia | 20-211 | [1] |

| MV4-11 | Acute Myeloid Leukemia | 20-211 | [1] |

| U937 | Acute Myeloid Leukemia | 20-211 | [1] |

| HL-60 | Acute Myeloid Leukemia | 20-211 | [1] |

| OCI-AML2 | Acute Myeloid Leukemia | 20-211 | [1] |

| OCI-AML3 | Acute Myeloid Leukemia | 20-211 | [1] |

| KG-1 | Acute Myeloid Leukemia | 20-211 | [1] |

| K562 | Chronic Myeloid Leukemia | 20-211 | [1] |

| U87 | Glioblastoma | <100 | [7] |

| U251 | Glioblastoma | <100 | [7] |

| GSC 74 | Glioblastoma Stem-like | <100 | [7] |

| GSC 240 | Glioblastoma Stem-like | <100 | [7] |

| GSC 175 | Glioblastoma Stem-like | <100 | [7] |

| GSC 151 | Glioblastoma Stem-like | <100 | [7] |

Table 2: Clinical Trial Data for this compound in Higher-Risk Myelodysplastic Syndromes (MDS)

| Parameter | Value | Reference |

| Overall Response Rate (ORR) - Intent-to-Treat | 27% | [8] |

| Overall Response Rate (ORR) - Efficacy Evaluable | 31% | [8] |

| Median Overall Survival (mOS) | 8.7 months | [8] |

| Transfusion Independence Rate (RBC and/or platelets) | 29% | [8] |

Experimental Protocols

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 24 to 72 hours.[1]

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24-48 hours).[1]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

In Vivo Xenograft Model

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD-SCID).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Drug Administration: Administer this compound orally (e.g., by gavage) at a specified dose and schedule (e.g., 15 mg/kg daily).[9] A control group should receive the vehicle.

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

This compound is a promising second-generation SINE compound with a well-defined mechanism of action and a favorable preclinical safety profile. Its potent anti-cancer activity in various models, coupled with improved tolerability compared to its predecessor, positions it as a valuable candidate for the treatment of hematological malignancies and potentially solid tumors. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and the broader class of XPO1 inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. karyopharm.com [karyopharm.com]

- 3. investors.karyopharm.com [investors.karyopharm.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C17H10F6N6O | CID 86345880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. investors.karyopharm.com [investors.karyopharm.com]

- 9. KPT-8602, a second-generation inhibitor of XPO1-mediated nuclear export, is well tolerated and highly active against AML blasts and leukemia-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

Eltanexor's Impact on Tumor Suppressor Protein Localization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eltanexor (KPT-8602) is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound that represents a significant advancement in the targeted therapy of various malignancies.[1] This technical guide provides an in-depth analysis of this compound's core mechanism of action: the inhibition of Exportin-1 (XPO1/CRM1) and the resulting impact on the subcellular localization and function of key tumor suppressor proteins (TSPs). Overexpression of XPO1 is a common feature in many cancers, leading to the aberrant transport of TSPs from the nucleus to the cytoplasm, effectively neutralizing their tumor-suppressive functions.[2][3] this compound addresses this by forcing the nuclear retention of these proteins, thereby reactivating pathways that control cell cycle progression and apoptosis. This document details the molecular interactions, summarizes quantitative data, outlines key experimental protocols for studying these effects, and visualizes the critical pathways involved.

Core Mechanism of Action: Inhibition of XPO1-Mediated Nuclear Export

The proper functioning and regulation of a cell are critically dependent on the precise localization of its proteins. The nuclear export protein XPO1 is the exclusive nuclear exporter for a multitude of proteins, including numerous TSPs and growth regulators such as p53, BRCA1/2, p27, FOXO, and IκB.[2][4][5][6] In many cancer cells, XPO1 is overexpressed, leading to an accelerated export of these TSPs from the nucleus, which prevents them from performing their functions like inducing apoptosis or halting the cell cycle in response to oncogenic stress.[2]

This compound functions by covalently binding to the cysteine residue at position 528 (Cys528) within the nuclear export signal (NES)-binding groove of the XPO1 protein.[7] This binding is slowly reversible and physically obstructs the binding of cargo proteins to XPO1.[8] Consequently, TSPs are sequestered within the nucleus, leading to a restoration and amplification of their tumor-suppressing activities, ultimately triggering selective apoptosis in cancer cells while largely sparing normal cells.[1][9]

References

- 1. karyopharm.com [karyopharm.com]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Anti-Osteoclast Effect of Exportin-1 Inhibitor this compound on Osteoporosis Depends on Nuclear Accumulation of IκBα–NF-κB p65 Complex [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Selective inhibitors of nuclear export (SINE) as novel therapeutics for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. XPO1-dependent nuclear export as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Karyopharm Announces Dosing of First Patient in a Phase 2 Study Investigating Oral this compound in HMA Refractory Myelodysplastic Syndrome [prnewswire.com]

Eltanexor's Molecular Landscape: A Technical Guide to Targets Beyond XPO1

Executive Summary: Eltanexor (KPT-8602) is a second-generation, orally bioavailable Selective Inhibitor of Nuclear Export (SINE) compound.[1] Its principal and thus far only validated direct molecular target is Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1).[1] this compound binds to XPO1, preventing the nuclear export of a wide range of cargo proteins, including numerous tumor suppressor proteins (TSPs).[1][2] While extensive research has focused on the consequences of XPO1 inhibition, there is currently no direct evidence in the peer-reviewed literature to suggest that this compound has other primary molecular targets. The profound effects of this compound on various signaling pathways are understood to be downstream consequences of its potent and selective inhibition of XPO1. This guide provides an in-depth analysis of these downstream molecular effects, which constitute the known "targets" of this compound's activity beyond the direct binding to XPO1.

Introduction to this compound and its Primary Target: XPO1

This compound is a novel therapeutic agent that functions by inhibiting XPO1, a key protein in the regulation of nucleocytoplasmic transport.[1] In many cancer cells, XPO1 is overexpressed, leading to the inappropriate export of TSPs from the nucleus to the cytoplasm, thereby functionally inactivating them.[2] this compound's inhibition of XPO1 leads to the nuclear accumulation of these TSPs, restoring their ability to control cell growth and induce apoptosis in malignant cells.[1] The improved tolerability of this compound compared to its predecessor, selinexor, allows for more frequent dosing and a longer duration of exposure.[1]

Downstream Molecular Effects of XPO1 Inhibition by this compound

The therapeutic effects of this compound stem from the nuclear retention of a multitude of XPO1 cargo proteins. This leads to the modulation of several critical signaling pathways, which can be considered the indirect molecular targets of the drug.

Modulation of the p53 Signaling Pathway

Inhibition of XPO1 by this compound results in the nuclear accumulation of the tumor suppressor protein p53.[3] This leads to the transcriptional activation of p53 target genes, including those involved in apoptosis and cell cycle arrest.[3] Studies in glioblastoma (GBM) cells have shown that this compound treatment leads to the induction of p53-related genes such as TP53i3, PUMA, CDKN1A, and PML at both the mRNA and protein levels.[3] The resulting nuclear accumulation of p21 (CDKN1A) is a plausible mechanism for the observed this compound-induced apoptosis.[3]

Impact on the Wnt/β-Catenin Signaling Pathway

This compound has been shown to modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[4][5] This effect is mediated by the nuclear retention of the Forkhead Box O3 (FOXO3a) transcription factor, an XPO1 cargo protein.[5] In the nucleus, FOXO3a can interfere with the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, leading to a reduction in the expression of downstream targets like COX-2.[4][5]

Crosstalk with the NF-κB Pathway

Emerging evidence suggests that XPO1 inhibition can impact the NF-κB signaling pathway. This is thought to occur through the nuclear sequestration of IκB, the inhibitor of NF-κB. By preventing the export of IκB, this compound can potentially dampen NF-κB activity, a pathway often associated with inflammation and cell survival.

Induction of Proteasome-Mediated Degradation of XPO1

Interestingly, in addition to inhibiting its function, this compound has been observed to induce the proteasome-mediated degradation of its own target, XPO1, in human cytomegalovirus (HCMV) infected cells.[6] This represents a novel feedback mechanism that could contribute to the drug's overall efficacy.[6]

Promotion of a Type I Interferon Response

In the context of viral infections, this compound has been shown to promote a type I interferon (IFN-β) response.[6] This suggests an immunomodulatory role for XPO1 inhibition that extends beyond its direct effects on tumor suppressor proteins.[6]

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound in various cancer cell lines. It is important to note that these values represent the concentration of this compound required to inhibit cell viability by 50% and are a measure of the cellular response to XPO1 inhibition, not direct binding to an off-target molecule.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Various AML cell lines | Acute Myeloid Leukemia | 20 - 211 | [7][8][9] |

| Glioblastoma cell lines | Glioblastoma | < 100 | [3][10] |

| GSC74 | Glioblastoma Stem-like Cells | 38.3 | [10] |

| Neuronal Progenitor Cells | Non-malignant | 57.8 | [10] |

| Primary Astrocytes | Non-malignant | 383 | [10] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the molecular effects of this compound.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of this compound on cancer cells.

-

Method:

-

Cells are seeded in 96-well plates at a predetermined density (e.g., 2,000 cells/well for adherent cell lines, 10,000 cells/well for glioblastoma stem-like cells) and incubated for 24 hours.[10]

-

Cells are treated with a range of this compound concentrations (e.g., 1 nM to 10 µM) or a vehicle control (DMSO).[10]

-

After a specified incubation period (e.g., 5 days for GBM cell lines, 10 days for GSCs), cell viability is assessed using a commercially available assay such as CellTiter-Glo® 3D Cell Viability Assay.[10]

-

Luminescence is measured, and the data is normalized to the vehicle control to determine the percentage of cell viability.[10]

-

Apoptosis Assay

-

Objective: To quantify the induction of apoptosis by this compound.

-

Method (Caspase-Glo® 3/7 Assay):

-

Cells are seeded in 96-well plates.[10]

-

After 24 hours, cells are treated with the desired concentrations of this compound.[10]

-

Following treatment for a specified duration (e.g., 24 hours for U87 and U251 cells, 48 hours for GSCs), the Caspase-Glo® 3/7 reagent is added to each well.[10]

-

The plate is mixed and incubated at room temperature in the dark.[10]

-

Luminescence, which is proportional to caspase-3/7 activity, is measured using a luminometer.[10]

-

-

Method (Annexin V/PI Staining):

-

Cells are treated with this compound for the desired time.

-

Cells are washed with ice-cold PBS and a 1x binding buffer.[10]

-

Cells are resuspended in binding buffer, and Annexin V-APC is added, followed by incubation in the dark.[10]

-

After washing, cells are resuspended in binding buffer, and propidium iodide (PI) is added before a final incubation.[10]

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

-

Immunofluorescence for Protein Localization

-

Objective: To visualize the subcellular localization of XPO1 cargo proteins following this compound treatment.

-

Method:

-

Cells are grown on coverslips and treated with this compound or a vehicle control.

-

Cells are fixed, permeabilized, and blocked to prevent non-specific antibody binding.

-

Cells are incubated with a primary antibody specific to the protein of interest (e.g., p53, CDKN1A).[3]

-

After washing, a fluorescently labeled secondary antibody is applied.[11]

-

Nuclei are counterstained with DAPI.[11]

-

Coverslips are mounted on slides, and images are acquired using a fluorescence microscope.[12]

-

Western Blotting

-

Objective: To detect changes in the expression levels of specific proteins after this compound treatment.

-

Method:

-

Cells are treated with this compound and then lysed in a suitable buffer containing protease and phosphatase inhibitors.[13][14]

-

The protein concentration of the lysates is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., nitrocellulose or PVDF).[13]

-

The membrane is blocked and then incubated with a primary antibody against the target protein.[13]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13]

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.[13]

-

Quantitative PCR (qPCR)

-

Objective: To measure changes in the mRNA expression of target genes following this compound treatment.

-

Method:

-

RNA is extracted from this compound-treated and control cells.[15]

-

The RNA is reverse-transcribed into cDNA.[15]

-

qPCR is performed using primers specific for the genes of interest and a housekeeping gene for normalization (e.g., RPLP0).[10][16]

-

The relative expression of the target genes is calculated using the delta-delta Ct method.[17][18]

-

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound's inhibition of XPO1.

Caption: this compound's inhibition of XPO1 leads to p53 accumulation in the nucleus.

Caption: this compound indirectly inhibits Wnt/β-catenin signaling via FOXO3a.

Caption: Workflow for characterizing this compound's cellular effects.

Conclusion

The available scientific evidence strongly indicates that this compound's mechanism of action is highly specific to the inhibition of the nuclear export protein XPO1. While the term "molecular targets beyond XPO1" might imply direct binding to other proteins, the current understanding is that this compound's broad anti-cancer activity arises from the downstream consequences of this primary interaction. The nuclear retention of a multitude of tumor suppressor and growth regulatory proteins leads to the modulation of critical signaling pathways, including those governed by p53 and Wnt/β-catenin. Future research employing unbiased, proteome-wide screening techniques such as affinity-based chemoproteomics or cellular thermal shift assays could definitively probe for potential direct off-target interactions of this compound. However, based on the existing literature, this compound is best characterized as a highly selective XPO1 inhibitor, with its diverse molecular effects being a testament to the central role of nucleocytoplasmic transport in cellular homeostasis and disease.

References

- 1. karyopharm.com [karyopharm.com]

- 2. This compound | C17H10F6N6O | CID 86345880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The XPO1 Inhibitor this compound Modulates the Wnt/β-Catenin Signaling Pathway to Reduce Colorectal Cancer Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The XPO1 Inhibitor this compound Modulates the Wnt/β-Catenin Signaling Pathway to Reduce Colorectal Cancer Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Second-Generation XPO1 Inhibitor this compound Inhibits Human Cytomegalovirus (HCMV) Replication and Promotes Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. KPT-8602, a second-generation inhibitor of XPO1-mediated nuclear export, is well tolerated and highly active against AML blasts and leukemia-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com [cyclin-dependent-kinase-inhibitor-2a-tumor-suppressor.com]

- 10. This compound Effectively Reduces Viability of Glioblastoma and Glioblastoma Stem-Like Cells at Nano-Molar Concentrations and Sensitizes to Radiotherapy and Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Super‐resolved highly multiplexed immunofluorescence imaging for precise protein localization and podocyte ultrastructure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunofluorescence microscopy for localization of Arabidopsis chloroplast proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. origene.com [origene.com]

- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 15. protocols.io [protocols.io]

- 16. frederick.cancer.gov [frederick.cancer.gov]

- 17. trn.tulane.edu [trn.tulane.edu]

- 18. Telomere length measurement by a novel monochrome multiplex quantitative PCR method - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KPT-8602 Animal Model Studies in Myelodysplastic Syndromes (MDS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelodysplastic Syndromes (MDS) are a group of clonal bone marrow disorders characterized by ineffective hematopoiesis, cytopenias, and a risk of progression to acute myeloid leukemia (AML). Exportin 1 (XPO1) is a key nuclear export protein that is overexpressed in various cancers, including MDS, leading to the inappropriate export of tumor suppressor proteins (TSPs) from the nucleus and their functional inactivation in the cytoplasm. KPT-8602 (eltanexor) is a second-generation, orally bioavailable Selective Inhibator of Nuclear Export (SINE) compound that specifically blocks XPO1. By inhibiting XPO1, KPT-8602 forces the nuclear retention and activation of TSPs, such as p53, leading to cell cycle arrest and apoptosis in cancer cells. Preclinical studies have demonstrated that KPT-8602 has a more favorable tolerability profile compared to its predecessor, selinexor, allowing for more frequent dosing and prolonged exposure. These characteristics make KPT-8602 a promising therapeutic candidate for MDS.

These application notes provide a detailed framework for designing and conducting preclinical animal model studies to evaluate the efficacy of KPT-8602 in MDS. The protocols outlined below are based on established methodologies for xenograft models of hematologic malignancies and can be adapted for specific research needs.

Signaling Pathways and Experimental Workflow

XPO1 Inhibition and Downstream Signaling

NF-κB Signaling Pathway and XPO1 Inhibition

Wnt/β-catenin Signaling Pathway and XPO1 Inhibition

Experimental Workflow for KPT-8602 Evaluation in an MDS Xenograft Model

Experimental Protocols

MDS Xenograft Model Establishment

1.1. Animal Models:

-

Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or NSG mice expressing human cytokines such as SCF, GM-CSF, and IL-3 (NSGS) are recommended for improved engraftment of human hematopoietic cells.[1][2]

-

Age: 6-8 weeks old.

-

Acclimatization: Animals should be acclimatized for at least one week before any experimental procedures.

1.2. Cell Source:

-

Cell Line: The MDSL cell line, derived from an MDS patient, has been shown to establish an MDS-like disease in immunodeficient mice.[1][2][3]

-

Patient-Derived Xenografts (PDX): CD34+ cells isolated from the bone marrow of MDS patients can be used to create PDX models that more closely recapitulate the heterogeneity of the human disease.[4][5][6]

1.3. Cell Preparation and Injection:

-

Culture MDSL cells according to standard protocols or thaw cryopreserved patient-derived CD34+ cells.

-

Perform a viable cell count using trypan blue exclusion.

-

Resuspend the cells in sterile, serum-free media or phosphate-buffered saline (PBS) at a concentration of 1 x 106 viable cells per 100-200 µL.[1]

-

(Optional) Sublethal Irradiation: Irradiate mice with 200-250 cGy 4-24 hours prior to cell injection to facilitate engraftment.[1][6]

-

Inject the cell suspension intravenously (IV) via the tail vein or intrafemorally.

KPT-8602 Formulation and Administration

2.1. Formulation:

-

Dissolve KPT-8602 powder in a small amount of dimethyl sulfoxide (DMSO).[7]

-

Prepare a vehicle solution of 0.5% methylcellulose and 1% Tween-80 in sterile water.[7]

-

Add the KPT-8602/DMSO solution to the vehicle to achieve the desired final concentration. The final DMSO concentration should be kept low (e.g., <5%) to minimize toxicity. A common formulation for oral gavage is a suspension.[8][9]

2.2. Dosing and Administration:

-

Dose: Based on preclinical studies with KPT-8602 and selinexor in hematologic malignancies, a starting dose of 10-15 mg/kg can be used.[8][10][11] Dose-response studies are recommended to determine the optimal therapeutic dose.

-

Administration: Administer KPT-8602 or vehicle control via oral gavage.

-

Frequency: KPT-8602 has shown good tolerability with daily or near-daily dosing (e.g., 5 days on, 2 days off per week).[7]

Monitoring and Efficacy Evaluation

3.1. In-life Monitoring:

-

Monitor the body weight and clinical condition of the mice at least three times per week.

-

Perform peripheral blood draws (e.g., via tail vein or saphenous vein) every 2-4 weeks to monitor engraftment of human CD45+ (hCD45+) cells by flow cytometry and to perform complete blood counts (CBC).[1]

3.2. Endpoint Analysis:

-

Euthanize mice when they show signs of advanced disease (e.g., >20% weight loss, lethargy, hind-limb paralysis) or at a pre-determined study endpoint (e.g., 12-16 weeks post-injection).

-

Collect bone marrow, spleen, and peripheral blood for analysis.

-

Flow Cytometry:

-

Prepare single-cell suspensions from bone marrow, spleen, and peripheral blood.

-

Perform red blood cell lysis.

-

Stain cells with a panel of fluorescently-conjugated antibodies to identify and quantify:

-

-

Complete Blood Count (CBC): Analyze peripheral blood to assess for anemia, thrombocytopenia, and other cytopenias.[1]

-

Histology: Fix and embed femur and spleen in paraffin for hematoxylin and eosin (H&E) staining to assess bone marrow cellularity and architecture, and spleen infiltration by human cells.

Data Presentation

Table 1: In-life Monitoring Data

| Treatment Group | Week | Average Body Weight (g) ± SEM | % hCD45+ in Peripheral Blood ± SEM |

| Vehicle | 0 | ||

| 2 | |||

| 4 | |||

| 6 | |||

| 8 | |||

| 10 | |||

| 12 | |||

| KPT-8602 (10 mg/kg) | 0 | ||

| 2 | |||

| 4 | |||

| 6 | |||

| 8 | |||

| 10 | |||

| 12 | |||

| KPT-8602 (15 mg/kg) | 0 | ||

| 2 | |||

| 4 | |||

| 6 | |||

| 8 | |||

| 10 | |||

| 12 |

Table 2: Endpoint Hematological and Engraftment Data

| Treatment Group | Hemoglobin (g/dL) ± SEM | Platelets (x109/L) ± SEM | % hCD45+ in Bone Marrow ± SEM | % hCD45+ in Spleen ± SEM | Spleen Weight (g) ± SEM |

| Vehicle | |||||

| KPT-8602 (10 mg/kg) | |||||

| KPT-8602 (15 mg/kg) |

Table 3: Endpoint Bone Marrow Flow Cytometry Data

| Treatment Group | % Blasts (of hCD45+) ± SEM | Myeloid:Erythroid Ratio ± SEM |

| Vehicle | ||

| KPT-8602 (10 mg/kg) | ||

| KPT-8602 (15 mg/kg) |

Conclusion

This document provides a comprehensive guide for the preclinical evaluation of KPT-8602 in animal models of Myelodysplastic Syndromes. The detailed protocols for model establishment, drug administration, and endpoint analysis, along with the structured tables for data presentation and diagrams for conceptual understanding, are intended to facilitate robust and reproducible studies. These investigations are crucial for advancing our understanding of the therapeutic potential of KPT-8602 and for informing its clinical development for the treatment of MDS.

References

- 1. An MDS xenograft model utilizing a patient-derived cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. Myelodysplastic syndrome patient-derived xenografts: from no options to many - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An accessible patient-derived xenograft model of low-risk myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An accessible patient-derived xenograft model of low-risk myelodysplastic syndromes | Haematologica [haematologica.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. thieno-gtp.com [thieno-gtp.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. Frontiers | The Use of Flow Cytometry in Myelodysplastic Syndromes: A Review [frontiersin.org]

- 13. Standardization of flow cytometry in myelodysplastic syndromes: report from the first European LeukemiaNet working conference on flow cytometry in myelodysplastic syndromes | Haematologica [haematologica.org]

- 14. Flow cytometry in myelodysplastic syndrome: analysis of diagnostic utility using maturation pattern-based and quantitative approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Flow Cytometry in the Diagnosis of Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Eltanexor and Venetoclax Combination Therapy in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eltanexor (KPT-8602) is a second-generation, orally bioavailable selective inhibitor of nuclear export (SINE) compound that targets Exportin 1 (XPO1).[1][2] XPO1 is a key nuclear transport protein responsible for exporting major tumor suppressor proteins (TSPs) like p53, p21, and p27 from the nucleus to the cytoplasm.[1][3] By inhibiting XPO1, this compound forces the nuclear accumulation and reactivation of these TSPs, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] Venetoclax (ABT-199) is a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][3] Overexpression of BCL-2 is a common mechanism by which cancer cells evade apoptosis.[3]

Preclinical studies have demonstrated a strong synergistic anti-tumor effect when combining this compound with venetoclax, particularly in hematologic malignancies such as Acute Myeloid Leukemia (AML) and Diffuse Large B-cell Lymphoma (DLBCL).[1][3][4] This combination has been shown to enhance apoptosis, reduce cancer cell viability, and inhibit tumor growth more effectively than either agent alone.[1][3] The promising preclinical data provide a solid rationale for the clinical evaluation of this combination therapy in patients with relapsed or refractory hematologic cancers.[5][6][7]

Mechanism of Synergistic Action

The synergistic anti-leukemic activity of the this compound and venetoclax combination stems from their complementary mechanisms of action that target distinct but interconnected cancer cell survival pathways.

-

This compound's Role: By inhibiting XPO1, this compound leads to the nuclear retention and activation of tumor suppressor proteins. A key consequence of this is the downregulation of the anti-apoptotic protein Mcl-1, a known resistance factor to venetoclax.[1][3]

-

Venetoclax's Role: Venetoclax directly inhibits BCL-2, releasing pro-apoptotic proteins and priming the cell for apoptosis.

-

Synergy: The combination of this compound and venetoclax creates a "dual-hit" on the apoptotic machinery. This compound-mediated Mcl-1 suppression lowers the apoptotic threshold, making cancer cells more susceptible to BCL-2 inhibition by venetoclax. This co-inhibition of two critical anti-apoptotic proteins, BCL-2 and Mcl-1, leads to a more profound and durable apoptotic response.[3][4] Furthermore, studies suggest that XPO1 inhibitors can induce DNA damage, which is enhanced by venetoclax, providing another layer to their synergistic interaction.[5]

Caption: Synergistic mechanism of this compound and Venetoclax.

Preclinical Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the combination of this compound and venetoclax.

In Vitro Efficacy: Cell Viability and Apoptosis

| Cell Line | Cancer Type | Assay | This compound (Concentration) | Venetoclax (Concentration) | Combination | Outcome | Reference |

| MV-4-11 | AML | Cell Viability (CellTiter-Glo) | Dose-dependent decrease | Dose-dependent decrease | Synergistic decrease | Enhanced loss of viability | [3] |

| MOLM-13 | AML | Western Blot | Dose titration | - | - | Increased Cleaved Caspase 3, Increased p53, Decreased MCL1 | [3] |

| DoHH-2 | DLBCL | Cell Viability (CellTiter-Glo) | Dose-dependent decrease | Dose-dependent decrease | Synergistic decrease | Significantly decreased viability | [3] |

| Primary AML Cells | AML | Cell Viability (CellTiter-Glo) | 3-fold dilutions | 3-fold dilutions | Synergistic decrease | Significantly decreased viability after 48h | [3] |

| Primary DLBCL Cells | DLBCL | Cell Viability (CellTiter-Glo) | 3-fold dilutions | 3-fold dilutions | Synergistic decrease | Significantly decreased viability after 48h | [3] |

In Vivo Efficacy: Xenograft Models

| Xenograft Model | Cancer Type | Treatment Groups | Key Findings | Reference |

| MV-4-11 | AML | Vehicle, this compound, Venetoclax, Combination | Combination significantly reduced human CD45+ cells in peripheral blood, bone marrow, and spleen. | [3] |

| DoHH-2 | DLBCL | Vehicle, this compound, Venetoclax, Combination | Combination significantly inhibited tumor growth and prolonged survival. | [3] |

| DoHH-2 | DLBCL | Vehicle, this compound, Venetoclax, Combination | Increased cleaved caspase 3 and ApopTag staining in combination-treated tumors. | [3] |

| Xenograft Model | Treatment Group | Median Survival (days) | Reference |

| DoHH-2 (DLBCL) | Vehicle | 16 | [3] |

| This compound | 26 | [3] | |

| Venetoclax | 26 | [3] | |

| This compound + Venetoclax | 37 | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization based on specific cell lines and experimental conditions.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of this compound and venetoclax, alone and in combination, on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., MV-4-11, DoHH-2)

-

Complete cell culture medium

-

96-well opaque-walled plates

-

This compound (stock solution in DMSO)

-

Venetoclax (stock solution in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.

-

Allow cells to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).

-

Prepare serial dilutions of this compound and venetoclax in complete medium.

-

Treat cells with single agents or in combination at various concentrations. Include a DMSO vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a luminometer.

-

Calculate cell viability as a percentage relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound and venetoclax.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound and Venetoclax

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) or 7-AAD

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the compounds as described for the viability assay.

-

After the incubation period, harvest the cells (including supernatant for suspension cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and PI (or 7-AAD) to the cell suspension according to the kit manufacturer's protocol.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Western Blot Analysis

Objective: To detect changes in protein expression levels of key apoptosis and cell cycle regulators.

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against XPO1, p53, MCL1, cleaved caspase 3, Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse treated cell pellets in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of the this compound and venetoclax combination in a mouse model.

Materials:

-

Immunocompromised mice (e.g., SCID or NSG)

-

Cancer cells (e.g., MV-4-11, DoHH-2)

-

Matrigel (optional, for subcutaneous injection)

-

This compound and Venetoclax formulations for oral gavage

-

Vehicle control solution

-

Calipers for tumor measurement

Protocol:

-

Implant cancer cells into the mice, either subcutaneously or intravenously (for disseminated disease models).

-

Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment cohorts (Vehicle, this compound, Venetoclax, Combination).

-

Administer treatments according to the desired schedule (e.g., oral gavage daily or on a specific cycle).

-

Monitor mouse body weight and general health regularly.

-

Measure tumor volume with calipers at set intervals (e.g., twice weekly).

-

For survival studies, monitor mice until they reach a predefined endpoint (e.g., tumor size limit, significant weight loss).

-

At the end of the study, euthanize the mice and harvest tumors and other tissues for further analysis (e.g., immunohistochemistry, western blot).

Caption: General workflow for preclinical evaluation.

References

- 1. Venetoclax response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karyopharm.com [karyopharm.com]

- 3. Venetoclax response is enhanced by selective inhibitor of nuclear export compounds in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Venetoclax enhances DNA damage induced by XPO1 inhibitors: A novel mechanism underlying the synergistic antileukaemic effect in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. mdsf.sparkcures.com [mdsf.sparkcures.com]

Eltanexor (KPT-8602): Standard Experimental Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the standard experimental protocols for evaluating the efficacy and mechanism of action of Eltanexor (KPT-8602), a second-generation, orally bioavailable selective inhibitor of nuclear export (SINE). This compound targets Exportin 1 (XPO1), a key protein involved in the transport of tumor suppressor proteins from the nucleus to the cytoplasm.[1][2][3] By inhibiting XPO1, this compound leads to the nuclear accumulation of these tumor suppressors, reactivating their function and inducing apoptosis in cancer cells.[1][3]

Mechanism of Action

This compound functions by binding to and inhibiting the nuclear export protein XPO1.[1] This inhibition leads to the accumulation of tumor suppressor proteins, such as p53, in the cell nucleus.[1][3] This restoration of tumor suppressor function is believed to trigger selective apoptosis in cancer cells while having a lesser effect on normal cells.[1] In preclinical models, this compound has demonstrated a broad therapeutic window and minimal penetration of the blood-brain barrier.[1]

Signaling Pathway

This compound's primary mechanism involves the inhibition of XPO1-mediated nuclear export, leading to the nuclear retention of key tumor suppressor proteins (TSPs) and cell cycle regulators. This action effectively restores their anti-cancer functions. Additionally, in colorectal cancer models, this compound has been shown to modulate the Wnt/β-catenin signaling pathway, a critical pathway in tumorigenesis.[4][5]

Caption: this compound's mechanism of action and its effect on the Wnt/β-catenin pathway.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer types.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line Type | Cell Lines | IC50 Range (nM) | Reference |

| Acute Myeloid Leukemia (AML) | 10 AML cell lines | 20 - 211 | [6][7] |

| Acute Lymphoblastic Leukemia (ALL) | Jurkat, MOLT-4, ALL-SIL, DND41, HPB-ALL, BV173, EHEB, REH, MV4-11, MOLM13, K-562, HL-60 | 25 - 145 | [8] |

| Glioblastoma (GBM) | U87, U251, patient-derived Glioblastoma Stem-like Cells (GSCs) | < 100 - < 300 | [9] |

| Non-malignant brain cells | Primary astrocytes, Neuronal progenitor cells | 57.8 - 383 | [9] |